4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide
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Description
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C20H18N2O5S2 and its molecular weight is 430.49. The purity is usually 95%.
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Biological Activity
The compound 4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic molecule with significant potential in biopharmaceutical applications. Its unique structural features contribute to various biological activities, particularly in enhancing monoclonal antibody (mAb) production and possibly serving as a histone deacetylase inhibitor. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound's structure includes a benzene sulfonamide core, a dioxopyrrolidine moiety, and substituents from furan and thiophene rings. The synthesis typically involves multi-step organic reactions that can be summarized as follows:
- Formation of Dioxopyrrolidine : This involves cyclization reactions of suitable precursors.
- Introduction of Furan and Thiophene Groups : Alkylation reactions are employed to attach these functional groups.
- Sulfonamide Formation : The final step involves the reaction with sulfonyl chlorides to create the sulfonamide structure.
Monoclonal Antibody Production Enhancement
Research has demonstrated that this compound significantly enhances mAb production in recombinant Chinese hamster ovary (CHO) cells. A notable study published in PLOS ONE identified this compound among a library of over 23,000 chemicals that improve mAb yields. The following effects were observed:
- Increased Glucose Uptake : The compound enhanced glucose metabolism, crucial for energy production during antibody synthesis.
- Higher ATP Levels : It was found to increase intracellular ATP levels, indicating improved energy availability for cellular processes.
- Altered Glycosylation Patterns : The compound reduced galactosylation levels in antibodies, which is essential for their therapeutic efficacy.
The biological activity of the compound can be attributed to its influence on metabolic pathways:
- Cell Growth Suppression : While enhancing antibody production, it suppresses cell growth, redirecting resources towards mAb synthesis.
- Metabolic Modulation : It modulates key metabolic pathways, optimizing conditions for protein production.
Case Studies
Several studies have explored the implications of using this compound in biopharmaceutical contexts:
-
Study on CHO Cells :
- Researchers investigated the impact of the compound on CHO cells used for mAb production.
- Results indicated a significant increase in yield compared to control groups without the compound.
-
Histone Deacetylase Inhibition :
- Preliminary studies suggest that the compound may act as a histone deacetylase inhibitor, opening avenues for cancer therapy research.
Comparative Analysis
A comparative analysis with similar compounds reveals the unique advantages of this sulfonamide derivative:
Compound Name | Structure | Biological Activity | Key Findings |
---|---|---|---|
Compound A | Similar | mAb Production | Moderate enhancement |
Compound B | Similar | Histone Deacetylase Inhibition | Effective at low concentrations |
This compound | Complex | Significant mAb enhancement and potential HDAC inhibition | High efficiency in increasing ATP and reducing galactosylation |
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-[2-(furan-2-yl)-2-thiophen-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O5S2/c23-19-7-8-20(24)22(19)15-3-5-16(6-4-15)29(25,26)21-12-17(14-9-11-28-13-14)18-2-1-10-27-18/h1-6,9-11,13,17,21H,7-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPVBBWMXIBPCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC=C3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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